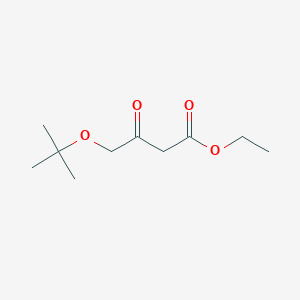

Ethyl 4-tert-butoxy-3-oxobutanoate

概要

説明

Ethyl 4-tert-butoxy-3-oxobutanoate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is commonly used as an intermediate in chemical synthesis and as a reagent in various organic reactions . This compound is known for its role in the synthesis of biologically active molecules and as a protecting group in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate typically involves the reaction of ethyl-4-chloroacetoacetate with tert-butyl alcohol in the presence of sodium hydride and dimethyl formamide. The reaction is carried out at 0°C for 2 hours, followed by an additional 2 hours at ambient temperature. The mixture is then poured onto 2N hydrochloric acid/ice and extracted four times with ethyl acetate. The resulting yellow oil is subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol (1:9, v/v) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is streamlined to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 4-tert-butoxy-3-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be used to synthesize biologically active molecules or as a protecting group for organic synthesis reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium hydride, dimethyl formamide, ethyl-4-chloroacetoacetate, and tert-butyl alcohol. The reaction conditions typically involve low temperatures (0°C) followed by ambient temperature to ensure optimal yield and purity.

Major Products Formed

科学的研究の応用

Ethyl 4-tert-butoxy-3-oxobutanoate has several scientific research applications, including:

Chiral Intermediate Synthesis: It plays a crucial role in the synthesis of chiral intermediates, such as Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin.

Cancer Research: This compound is utilized in the total synthesis of (+)-trachyspic acid, a known tumor cell heparanase inhibitor.

Microbial Aldehyde Reductase Research: It is significant in studying microbial aldehyde reductase, providing insights into enzyme behavior in organic solvent-water diphasic systems.

作用機序

The mechanism of action of Ethyl 4-tert-butoxy-3-oxobutanoate involves its role as an intermediate in various chemical reactions. It acts as a nucleophile in substitution reactions and can undergo oxidation and reduction to form different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Ethyl 4-tert-butoxy-3-oxobutanoate can be compared with similar compounds such as ethyl 4-chloro-3-oxobutanoate and ethyl 3-oxobutanoate. These compounds share similar structural features and reactivity but differ in their specific applications and reaction conditions. This compound is unique due to its tert-butoxy group, which provides steric hindrance and influences its reactivity in chemical reactions.

List of Similar Compounds

- Ethyl 4-chloro-3-oxobutanoate

- Ethyl 3-oxobutanoate

- Ethyl 4-(ethyloxy)-2-oxobut-3-enoate

生物活性

Ethyl 4-tert-butoxy-3-oxobutanoate (CAS No. 67354-35-2) is an organic compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has a molecular formula of C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol. The presence of the tert-butoxy group contributes to its unique reactivity and steric properties, making it a valuable intermediate in the synthesis of biologically active compounds.

Biological Applications

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Chiral Synthesis : Its unique structure allows it to serve as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.

The biological activity of this compound can be attributed to its interaction with various biological systems:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other compounds.

- Cell Signaling Modulation : The compound could influence cell signaling pathways, impacting processes such as apoptosis and proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Contains a chlorine atom | Different reactivity due to electronegative chlorine |

| Ethyl 3-oxobutanoate | Lacks tert-butoxy group | Simpler structure leading to different synthetic routes |

| Ethyl 4-(ethyloxy)-2-oxobut-3-enoate | Contains an ethoxy group | Alters solubility and reactivity compared to tert-butoxy |

The tert-butoxy group in this compound imparts steric hindrance that influences its chemical behavior and reactivity compared to these similar compounds.

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant potential of this compound using various in vitro assays. The results indicated that the compound effectively scavenged DPPH radicals, demonstrating significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-tert-butoxy-3-oxobutanoate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxy group into a β-keto ester precursor. For example, tert-butoxy groups can be introduced via nucleophilic substitution or esterification under acidic or basic conditions. A common approach is reacting ethyl 3-oxobutanoate with tert-butanol using a catalyst like AlCl₃ (for Friedel-Crafts-type reactions) or enzymatic methods for enantioselective modifications . Optimizing yield requires anhydrous conditions, controlled temperatures (e.g., reflux in benzene or diphasic systems), and inert atmospheres to prevent hydrolysis of the tert-butoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation is critical for high purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR can confirm the tert-butoxy group (δ ~1.2 ppm for nine equivalent protons) and the β-keto ester moiety (δ ~3.5–4.5 ppm for the ester CH₂ and CH₃ groups). ¹³C NMR identifies the carbonyl carbons (δ ~170–210 ppm) .

- GC-MS/EI-MS : Fragmentation patterns (e.g., m/z corresponding to loss of tert-butoxy or ester groups) validate molecular structure. High-resolution MS ensures accurate mass matching .

- HPLC : Reverse-phase columns (C18) with UV detection (λ = 210–260 nm) assess purity and stability under varying pH and solvent conditions .

Q. What factors influence the stability of Ethyl 4-tert-butoxy-3-oxobutoxybutanoate under storage and reaction conditions?

- Methodological Answer :

- Hydrolysis : The tert-butoxy group is prone to acidic hydrolysis. Stability studies in aqueous systems (pH 3–10) show degradation above pH 7, necessitating storage in anhydrous solvents (e.g., THF, DCM) .

- Thermal Stability : Decomposition occurs above 80°C; DSC/TGA analysis identifies safe handling temperatures.

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) evaluates photodegradation pathways .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of derivatives from this compound?

- Methodological Answer : Enzymatic reduction using NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in diphasic systems (n-butyl acetate/water) achieves high enantiomeric excess (e.g., >85% for R-configuration). Co-factor recycling with glucose dehydrogenase improves efficiency (NADPH turnover >5,500 mol/mol) . Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can also induce stereoselectivity in alkylation or conjugate additions .

Q. How can computational modeling predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for tert-butoxy cleavage or keto-enol tautomerism. B3LYP/6-31G(d) models predict activation energies for nucleophilic attacks .

- MD Simulations : Solvent effects (e.g., benzene vs. DMSO) on reaction kinetics are modeled using OPLS-AA force fields.

- Docking Studies : Predict interactions with enzymes (e.g., aldolases) for biocatalytic applications .

Q. How can researchers resolve contradictions in literature regarding reaction outcomes or biological activity?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., solvent purity, catalyst loading). For example, discrepancies in enzymatic reduction yields may arise from NADPH availability or diphasic system ratios .

- Advanced Analytics : Use LC-MS/MS to identify side products (e.g., hydrolyzed tert-butoxy derivatives) not reported in original studies .

- Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., tert-butoxy vs. benzyloxy) with bioactivity trends .

特性

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFXRBXZIGLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472839 | |

| Record name | Ethyl 4-t-butoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67354-35-2 | |

| Record name | Ethyl 4-(1,1-dimethylethoxy)-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67354-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-t-butoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。